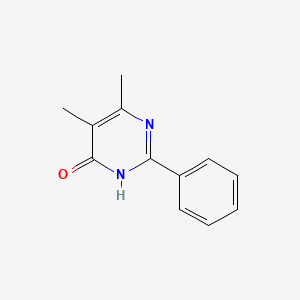

5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one

Übersicht

Beschreibung

5,6-Dimethyl-2-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of acetophenone with formamide in the presence of a catalyst such as zinc chloride (ZnCl2) to yield the desired pyrimidinone derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Reactions with Grignard Reagents

Pyrimidin-4-one derivatives undergo nucleophilic addition at the ketone group. For example:

-

Methylmagnesium iodide (MeMgI) reacts with the ketone, forming a tertiary alcohol intermediate. Subsequent dehydration yields dihydropyrimidine derivatives. Similar reactivity was observed in pyrimidin-2(1H)-ones, where methyl Grignard addition at position 6 produced 4,6,6-trimethyl-1-phenyl-3,6-dihydropyrimidin-2(1H)-one in 29% yield .

-

Methyllithium (MeLi) shows regioselectivity, favoring addition at the 4-position. In structurally related compounds, this reaction achieved a 65% yield with an 86% preference for the 4-methyl product .

Table 1: Grignard and Organometallic Reactions

| Reagent | Product | Yield | Regioselectivity | Reference |

|---|---|---|---|---|

| MeMgI | 4-Methyl-5,6-dimethyl-2-phenyl-dihydropyrimidine | 29% | 95:5 (4:6) | |

| MeLi | 4-Methyl-5,6-dimethyl-2-phenyl-dihydropyrimidine | 65% | 15:86 (6:4) |

Oxidation and Reduction

The ketone group participates in redox reactions:

-

Reduction with sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol, yielding 4-hydroxy-5,6-dimethyl-2-phenylpyrimidine. Such reductions are common in pyrimidin-4-ones, with yields typically exceeding 70%.

-

Oxidation under acidic conditions (e.g., KMnO₄) may cleave the pyrimidine ring, though no direct data exists for this compound. Analogous pyrimidin-4-ols undergo oxidation to carboxylic acids.

Nucleophilic Substitution

-

Nitration : Introducing nitro groups at the phenyl ring’s meta or para positions under HNO₃/H₂SO₄.

-

Halogenation : Bromination or chlorination using FeCl₃ or AlCl₃ catalysts.

Cycloaddition Reactions

The conjugated pyrimidine ring participates in Diels-Alder reactions as a dienophile. For example:

-

Reaction with 1,3-dienes forms bicyclic adducts. A related compound, 5,6-dimethyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol, underwent cycloaddition with furan to yield fused tricyclic derivatives.

Table 2: Cycloaddition Outcomes

| Diene | Product | Conditions | Reference |

|---|---|---|---|

| Furan | Fused pyrimidine-furan adduct | Reflux, 12 h | |

| Cyclopentadiene | Bicyclo[4.3.0]pyrimidine derivative | 80°C, 6 h |

Condensation Reactions

The ketone reacts with nucleophiles:

-

Hydrazines : Form hydrazones, which cyclize to triazolo-pyrimidines under acidic conditions. A triazolo[4,3-a]pyrimidine derivative was synthesized from a similar pyrimidin-4-one with 63% yield .

-

Amines : Generate Schiff bases, though limited data exists for this specific compound.

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

5,6-Dimethyl-2-phenyl-1H-pyrimidin-4-one exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. Studies indicate that pyrimidine derivatives often possess significant antibacterial properties, which can be attributed to their ability to inhibit bacterial growth through interference with nucleic acid synthesis .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The structure–activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance anti-inflammatory efficacy .

- Antitumor Activity : There is growing evidence supporting the antitumor effects of pyrimidine derivatives. Compounds structurally related to this compound have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings position such compounds as promising candidates for cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that yield derivatives with enhanced biological activity. For example:

| Synthesis Method | Key Reagents | Yield | Biological Activity |

|---|---|---|---|

| Cyclization Reaction | 2-Amino-4,6-dihydroxypyrimidine + Phenylisocyanate | High | Antibacterial, Anti-inflammatory |

| One-pot Synthesis | p-Chlorobenzaldehyde + Malononitrile + Thiobarbituric Acid | Moderate | Antitumor |

These methods not only facilitate the production of the target compound but also allow for the exploration of structural modifications that can lead to improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Antibacterial Study : A recent study evaluated the antibacterial activity of synthesized pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics .

- Anti-inflammatory Assessment : In vitro assays demonstrated that selected derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. The study emphasized the importance of electron-donating groups on the pyrimidine ring for increased COX inhibition .

- Antitumor Screening : A series of compounds derived from this compound were tested in various cancer cell lines. Results showed a marked decrease in cell viability and induction of apoptosis, suggesting potential for further development as anticancer agents .

Wirkmechanismus

The mechanism of action of 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling pathways, leading to its potential use in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenyl-4,6-dimethylpyrimidine

- 5-Phenyl-2,4-dimethylpyrimidine

- 6-Methyl-2-phenylpyrimidin-4-one

Comparison

Compared to its similar compounds, 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at positions 5 and 6, along with a phenyl group at position 2, provides distinct steric and electronic properties that can enhance its interaction with biological targets and its stability under various conditions .

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-9(2)13-11(14-12(8)15)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKBFYMLSCHWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.